

Application Notes: Genetic Manipulation of the Tetromycin B Biosynthetic Cluster

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Compound of Interest

Compound Name: Tetromycin B

Cat. No.: B10780697

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Introduction

Tetromycin B, a polyene macrolide antibiotic produced by *Streptomyces hygrospinosus*, exhibits significant antifungal activity. Its complex structure arises from a Type I polyketide synthase (PKS) pathway. Genetic manipulation of the tetramycin biosynthetic gene cluster (BGC) is a key strategy for understanding its assembly, generating novel derivatives with potentially improved therapeutic properties, and enhancing production yields. These notes provide an overview of the strategies and protocols for the targeted genetic modification of the tetramycin B BGC.

Key Concepts in Tetromycin B Biosynthesis

The biosynthesis of **Tetromycin B** is orchestrated by a set of enzymes encoded within a dedicated gene cluster.^[1] The core scaffold is assembled by a series of PKS modules (TetrA–TetrE).^[2] A crucial final step in the pathway is the hydroxylation of the precursor, Tetramycin A, to form Tetramycin B. This reaction is catalyzed by a specific cytochrome P450 monooxygenase, TetrK.^{[1][2]} Genetic manipulation efforts often target these key enzymes to produce novel analogues or to elucidate enzyme function. Regulation of the cluster is also a target for manipulation; for instance, the disruption of positive regulatory genes like *ttrRIV* can block the entire pathway, a strategy that can be used to divert precursors to other biosynthetic pathways.^[3]

Strategies for Genetic Manipulation

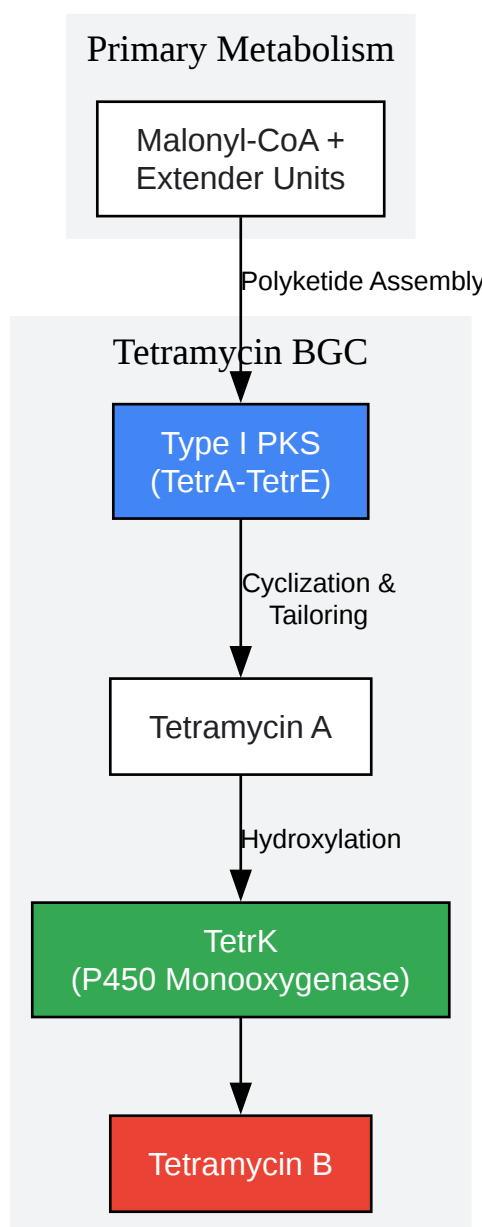
- **Gene Inactivation:** Targeted gene knockout is a fundamental technique to probe gene function and generate precursors. Inactivation of the *tetrK* gene, for example, results in the abolition of **Tetromycin B** production and the accumulation of its direct precursor, Tetramycin A.[\[1\]](#)[\[2\]](#) This provides a valuable platform for generating a novel compound and for biochemical studies of the blocked step.
- **Heterologous Expression:** Expressing individual genes or the entire BGC in a well-characterized host organism, such as *Streptomyces lividans* or *E. coli*, can overcome challenges associated with the native producer, such as slow growth or complex regulation.[\[4\]](#)[\[5\]](#)[\[6\]](#) The P450 monooxygenase *TetrK* has been successfully overexpressed in *E. coli* to study its enzymatic activity and kinetics in vitro.[\[1\]](#)
- **Regulatory Engineering:** The expression of BGCs is controlled by pathway-specific and global regulatory genes.[\[7\]](#)[\[8\]](#)[\[9\]](#) Manipulation of these regulators, such as the TetR family of repressors or SARP-family activators, can be used to switch on silent or cryptic gene clusters or to enhance the production of the final product.[\[7\]](#)[\[10\]](#) In a related strain, disruption of the positive regulatory gene *ttmRIV* in the tetramycin pathway blocked biosynthesis.[\[3\]](#)
- **CRISPR-Cas9 Genome Editing:** The CRISPR-Cas9 system has emerged as a powerful and efficient tool for precise genome editing in *Streptomyces*.[\[11\]](#)[\[12\]](#) It can be employed for gene deletions, insertions (e.g., promoter knock-ins to activate gene expression), and site-directed mutagenesis at high efficiencies, making it an ideal tool for advanced engineering of the tetramycin B cluster.[\[13\]](#)[\[14\]](#)

Quantitative Data Summary

The following table summarizes the outcomes of genetic manipulations within the **Tetromycin B** and related biosynthetic clusters as described in the literature.

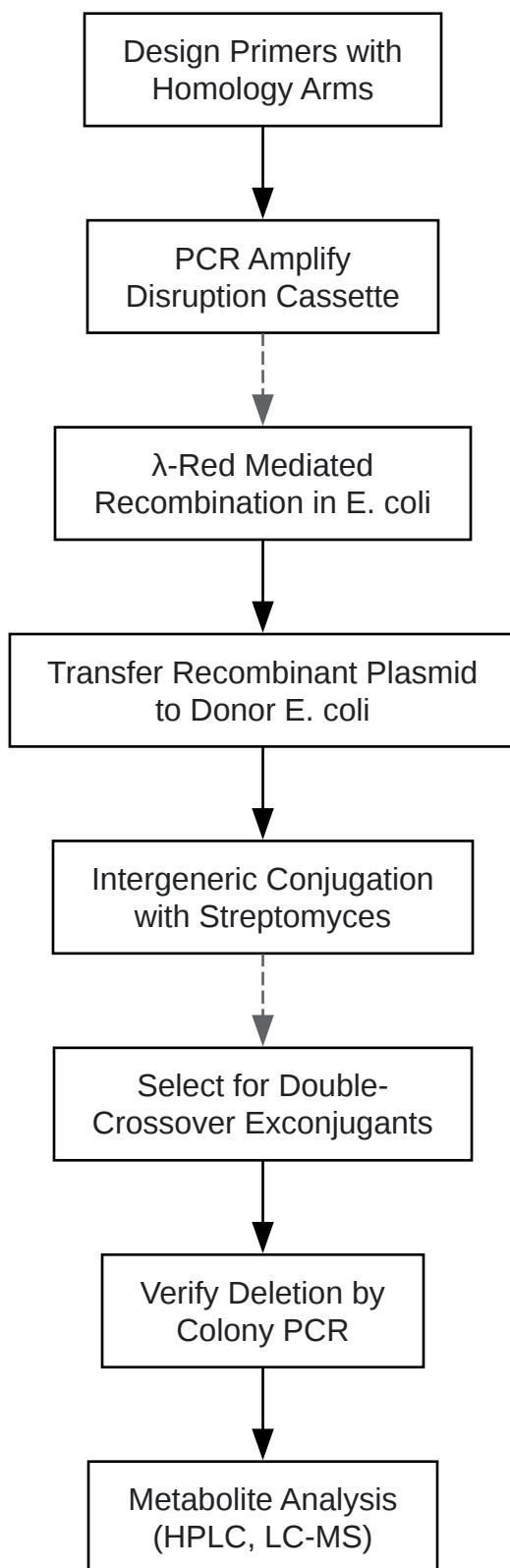
Strain/Host	Genetic Modification	Key Result	Reference
S. hygrospinosus	Inactivation of tetrK (P450 monooxygenase)	Production of Tetramycin B abolished; precursor Tetramycin A accumulated.	[1][2]
E. coli	Heterologous overexpression of tetrK	Purified TetrK efficiently hydroxylated Tetramycin A to form Tetramycin B in vitro.	[1]
S. ahngroscopicus	Disruption of ttmRIV (positive regulatory gene)	Biosynthesis of tetramycin was blocked.	[3]
S. ahngroscopicus	Deletion of ttmS1 (biosynthesis gene)	Production of tetramycin was completely eliminated, leading to a 10-fold increase in nystatin production.	[3]
S. rimosus	Deletion of zwf2 and devB using CRISPR-Cas9	Oxytetracycline (a related tetracycline) yield increased by 36.8%.	[11]

Visualizations



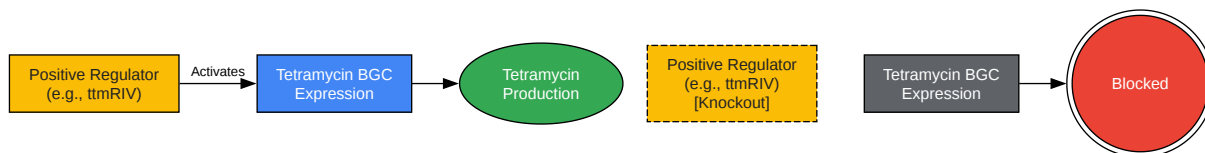
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Caption: Proposed biosynthetic pathway for **Tetromycin B**.



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Caption: Workflow for gene inactivation in *Streptomyces*.



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Caption: Logic of manipulating a positive regulator.

Experimental Protocols

Protocol 1: Gene Inactivation in *S. hygrospinosus* via PCR-Targeting and Intergeneric Conjugation

This protocol describes the replacement of a target gene (e.g., *tetrK*) in the **Tetromycin B** BGC with an antibiotic resistance cassette via homologous recombination, adapted from established methods.^{[15][16]}

Materials:

- *S. hygrospinosus* strain
- Cosmid library of *S. hygrospinosus* genomic DNA
- *E. coli* BW25113/pIJ790 (for λ -Red recombination)
- *E. coli* ET12567/pUZ8002 (non-methylating donor for conjugation)
- Disruption cassette plasmid (e.g., pIJ773 for apramycin resistance)
- Media: Luria-Bertani (LB), Soy Flour Mannitol (SFM) agar, Tryptic Soy Broth (TSB)
- Antibiotics: Apramycin, Kanamycin, Nalidixic acid, Chloramphenicol
- Reagents for PCR, plasmid isolation, and electroporation

Methodology:

- Design of Targeting Primers:
 - Design forward and reverse primers of ~59 nucleotides.
 - The 3' end (19-22 nt) of each primer must be homologous to the priming sites on the disruption cassette template (e.g., pIJ773).
 - The 5' end (~39 nt) of each primer must be homologous to the regions immediately upstream (forward primer) and downstream (reverse primer) of the target gene (tetrK) in the *S. hygrospinosus* genome.
- Generation of the Gene Replacement Cassette:
 - Perform PCR using the designed primers and the disruption cassette plasmid as a template.
 - Use a high-fidelity polymerase. The expected product will be the resistance gene flanked by the 39 nt homology arms.
 - Purify the PCR product using a standard kit.
- λ -Red Mediated Recombination (PCR-Targeting):
 - Prepare electrocompetent *E. coli* BW25113/pIJ790 cells carrying the target cosmid.
 - Induce the λ -Red recombinase system by adding L-arabinose.
 - Electroporate the purified PCR product (~200-300 ng) into the induced cells.
 - Select for recombinant cosmids by plating on LB agar containing apramycin and kanamycin.
 - Verify the correct gene replacement in the cosmid by restriction digest or PCR.
- Intergeneric Conjugation:

- Isolate the recombinant cosmid and transform it into the donor *E. coli* strain ET12567/pUZ8002.
- Grow an overnight culture of the donor *E. coli* in LB with appropriate antibiotics.
- Prepare a spore suspension or mycelial culture of *S. hygrosponus*.
- Mix the donor *E. coli* cells with the *Streptomyces* spores/mycelia and plate the mixture onto SFM agar.[\[17\]](#)
- Incubate at 28-30°C for 16-20 hours to allow conjugation.
- Selection and Verification of Mutants:
 - Overlay the conjugation plates with water containing nalidixic acid (to counter-select *E. coli*) and apramycin (to select for *Streptomyces* exconjugants).
 - Incubate until resistant colonies appear.
 - Streak single colonies onto fresh selective SFM agar to isolate pure mutant strains.
 - Confirm the gene replacement in the *S. hygrosponus* genome by performing colony PCR with primers flanking the target gene region. The mutant should yield a PCR product of a different size than the wild-type.[\[17\]](#)
 - Analyze the fermentation broth of the verified mutant by HPLC and LC-MS to confirm the absence of **Tetromycin B** and the accumulation of Tetramycin A.

Protocol 2: Heterologous Expression of TetrK in *E. coli*

This protocol details the expression and purification of the TetrK enzyme for in vitro characterization, as described in the literature.[\[1\]](#)

Materials:

- *S. hygrosponus* genomic DNA
- *E. coli* expression host (e.g., BL21(DE3))

- Expression vector (e.g., pET vector with a His6-tag)
- Restriction enzymes and T4 DNA ligase
- Reagents for protein purification (Ni-NTA resin)
- IPTG (Isopropyl β -D-1-thiogalactopyranoside)

Methodology:

- Cloning of tetrK:
 - Amplify the coding sequence of the tetrK gene from *S. hygrospinosus* genomic DNA using primers that incorporate suitable restriction sites (e.g., NdeI and HindIII).
 - Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
 - Ligate the tetrK insert into the linearized vector.
 - Transform the ligation mixture into a cloning host (*E. coli* DH5 α) and select for positive clones. Verify the construct by sequencing.
- Protein Expression:
 - Transform the verified expression plasmid into the *E. coli* BL21(DE3) expression host.
 - Grow a 1 L culture in LB medium at 37°C to an OD600 of 0.6-0.8.
 - Cool the culture to 16-18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
 - Incubate for an additional 16-20 hours at the lower temperature to enhance soluble protein expression.
- Protein Purification:
 - Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
- Clarify the lysate by centrifugation.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with binding buffer.
- Wash the column to remove non-specifically bound proteins.
- Elute the His6-tagged TetrK protein using an elution buffer containing imidazole.
- Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
- Enzyme Activity Assay:
 - Set up a reaction mixture containing the purified TetrK enzyme, the substrate (Tetramycin A), a suitable buffer, and required cofactors for P450 enzymes (e.g., NADPH and a reductase partner).
 - Incubate the reaction at an optimal temperature (e.g., 30°C).
 - Quench the reaction at various time points and analyze the products by HPLC to monitor the conversion of Tetramycin A to Tetramycin B.

Protocol 3: CRISPR-Cas9 Mediated Gene Editing in Streptomyces

This protocol provides a general framework for using CRISPR-Cas9 to create a targeted gene deletion in *S. hygrospinosus*, based on established systems like pCRISPomyces-2.[\[12\]](#)

Materials:

- All-in-one CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2)
- *S. hygrospinosus* strain
- *E. coli* ET12567/pUZ8002
- Reagents for protoplast preparation or conjugation

- Oligonucleotides for sgRNA and homology repair templates

Methodology:

- Design of sgRNA and Repair Template:
 - Identify a 20 bp protospacer sequence in the target gene that is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).
 - Design and synthesize oligonucleotides encoding this 20 bp spacer for cloning into the sgRNA expression cassette of the CRISPR vector.
 - Design a repair template consisting of two homologous regions (~1 kb each) that flank the intended deletion site, cloned into the same CRISPR vector.
- Construction of the CRISPR-Cas9 Editing Plasmid:
 - Clone the designed sgRNA spacer sequence into the BbsI-digested pCRISPOmyces-2 vector.
 - Assemble the homology arms for the repair template and clone them into the appropriate sites in the vector.
 - Verify the final construct by sequencing.
- Transformation into Streptomyces:
 - Transform the final plasmid into the non-methylating E. coli donor strain.
 - Introduce the plasmid into *S. hygrospinosus* via intergeneric conjugation (as in Protocol 1) or protoplast transformation.[\[17\]](#)
 - Select for transformants using an appropriate antibiotic (e.g., apramycin).
- Screening for Deletion Mutants:
 - The Cas9 nuclease will create a double-strand break at the target site, which is then repaired using the provided homology template, resulting in the deletion of the target

gene. The plasmid is subsequently lost as it is temperature-sensitive or requires selection.

- Screen colonies by PCR using primers that flank the deleted region. Wild-type colonies will produce a larger PCR product than the deletion mutants.
- The efficiency of deletion is typically high (70-100%), minimizing the screening effort.[12]
- Curing the Plasmid and Mutant Verification:
 - To remove the CRISPR plasmid, grow the confirmed mutants on non-selective medium at a higher temperature (e.g., 37°C) if the plasmid has a temperature-sensitive replicon.
 - Confirm the loss of the plasmid by testing for antibiotic sensitivity.
 - Perform a final verification of the genomic deletion via PCR and sequencing.

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